molecular formula C22H31N3O2 B6922569 N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide

Cat. No.: B6922569
M. Wt: 369.5 g/mol
InChI Key: XTFWLOSIQCSQIM-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a carboxamide group

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-2-27-19-9-8-16-14-21(24-20(16)15-19)22(26)23-17-10-12-25(13-11-17)18-6-4-3-5-7-18/h8-9,14-15,17-18,24H,2-7,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFWLOSIQCSQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The final step involves coupling the piperidine and indole moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Biochemistry: It serves as a tool compound for studying enzyme interactions and receptor binding.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexylpiperidin-4-yl)-1H-indole-2-carboxamide: Similar structure but lacks the ethoxy group.

    N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-1H-indole-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-6-ethoxy-1H-indole-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

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